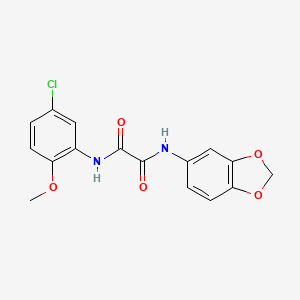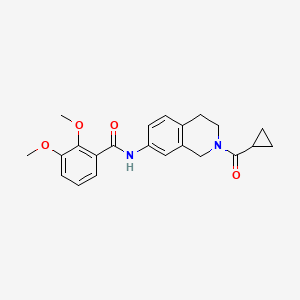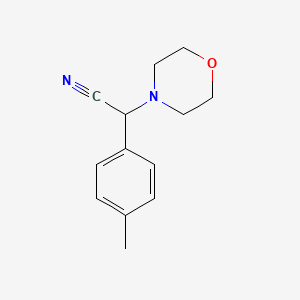![molecular formula C6H5ClN4 B2504181 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1268522-21-9](/img/structure/B2504181.png)
5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 5-position and an amino group at the 3-position of the pyrazole ring makes this compound unique and potentially useful in various scientific applications .
Mechanism of Action
Target of Action
1h-pyrazolo[3,4-b]pyridines have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . This suggests that they might interact with enzymes and receptors that recognize these bases, such as various kinases and G-protein coupled receptors.
Mode of Action
Without specific information on “5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine”, it’s difficult to say exactly how it interacts with its targets. Compounds in this class could potentially form hydrogen bonds and aromatic stacking interactions with their targets, similar to the natural purine bases .
Biochemical Pathways
Given the structural similarity to purine bases, it’s possible that it could affect pathways involving kinases or G-protein coupled receptors .
Result of Action
Without specific studies on “this compound”, it’s difficult to say what the molecular and cellular effects of its action might be. If it does interact with kinases or g-protein coupled receptors, it could potentially affect cell signaling pathways, leading to changes in cell behavior .
Biochemical Analysis
Biochemical Properties
This suggests that 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine may interact with enzymes, proteins, and other biomolecules in a manner similar to these purine bases .
Cellular Effects
Some pyrazolopyridines have shown superior cytotoxic activities against certain types of cells , suggesting that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazolopyridine core . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5-position, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A similar compound with a different substitution pattern.
1H-pyrazolo[4,3-c]pyridine: Another isomer with a different ring fusion.
1H-pyrazolo[3,4-c]pyridine: A compound with a different arrangement of the pyrazole and pyridine rings.
Uniqueness
5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to the presence of the chlorine atom at the 5-position and the amino group at the 3-position. These functional groups confer specific chemical properties and reactivity, making the compound valuable for various applications .
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H3,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUFOCMFAFZOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

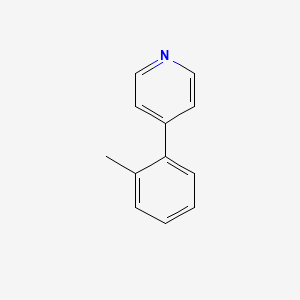
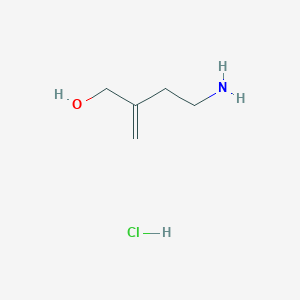
![N'-[4-(dimethylamino)phenyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2504107.png)
![N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)
![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)
![methyl 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B2504112.png)
![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)
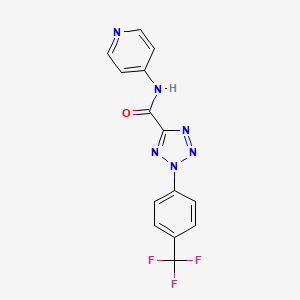

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)
